molecular formula C17H22O3 B4846887 7-butoxy-8-methyl-4-propyl-2H-chromen-2-one

7-butoxy-8-methyl-4-propyl-2H-chromen-2-one

Cat. No. B4846887
M. Wt: 274.35 g/mol
InChI Key: PSKNXVWNWHOGRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-butoxy-8-methyl-4-propyl-2H-chromen-2-one, also known as Daphnetin, is a natural coumarin compound found in various plants such as Daphne odora, Justicia procumbens, and Wikstroemia indica. This compound has been widely studied for its potential pharmacological properties, including anti-inflammatory, anti-tumor, and anti-oxidant effects.

Scientific Research Applications

7-butoxy-8-methyl-4-propyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, 7-butoxy-8-methyl-4-propyl-2H-chromen-2-one has been demonstrated to have anti-tumor properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. Moreover, 7-butoxy-8-methyl-4-propyl-2H-chromen-2-one exhibits anti-oxidant properties by scavenging free radicals and protecting cells from oxidative stress.

Mechanism of Action

The mechanism of action of 7-butoxy-8-methyl-4-propyl-2H-chromen-2-one is not fully understood. However, it has been suggested that 7-butoxy-8-methyl-4-propyl-2H-chromen-2-one exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. It also induces apoptosis in cancer cells by activating caspase-3 and inhibiting the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. Additionally, 7-butoxy-8-methyl-4-propyl-2H-chromen-2-one exerts its anti-oxidant effects by upregulating the activity of superoxide dismutase (SOD) and catalase (CAT) enzymes.
Biochemical and Physiological Effects:
7-butoxy-8-methyl-4-propyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects. It has been demonstrated to decrease the levels of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. 7-butoxy-8-methyl-4-propyl-2H-chromen-2-one also inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. Furthermore, 7-butoxy-8-methyl-4-propyl-2H-chromen-2-one has been shown to protect cells from oxidative stress by reducing lipid peroxidation and increasing the activity of antioxidant enzymes.

Advantages and Limitations for Lab Experiments

One of the advantages of using 7-butoxy-8-methyl-4-propyl-2H-chromen-2-one in lab experiments is its low toxicity and high solubility in water. It can be easily administered to cells and animals without causing any adverse effects. However, one of the limitations of using 7-butoxy-8-methyl-4-propyl-2H-chromen-2-one is its low bioavailability, which may limit its effectiveness in vivo. Moreover, the mechanism of action of 7-butoxy-8-methyl-4-propyl-2H-chromen-2-one is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 7-butoxy-8-methyl-4-propyl-2H-chromen-2-one. One of the directions is to investigate its potential therapeutic applications in other diseases such as Alzheimer's disease, Parkinson's disease, and diabetes. Another direction is to explore its synergistic effects with other drugs and natural compounds. Moreover, the development of novel drug delivery systems may enhance the bioavailability and efficacy of 7-butoxy-8-methyl-4-propyl-2H-chromen-2-one. Finally, the identification of its molecular targets and signaling pathways may provide insights into its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, 7-butoxy-8-methyl-4-propyl-2H-chromen-2-one is a natural coumarin compound with potential pharmacological properties. It has been extensively studied for its anti-inflammatory, anti-tumor, and anti-oxidant effects. The synthesis of 7-butoxy-8-methyl-4-propyl-2H-chromen-2-one can be achieved through several methods, including chemical synthesis and microbial transformation. 7-butoxy-8-methyl-4-propyl-2H-chromen-2-one exerts its effects by inhibiting various signaling pathways and activating antioxidant enzymes. Although there are some limitations to using 7-butoxy-8-methyl-4-propyl-2H-chromen-2-one in lab experiments, it has several potential therapeutic applications. Further research is needed to fully understand its mechanism of action and to explore its potential in other diseases.

properties

IUPAC Name

7-butoxy-8-methyl-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O3/c1-4-6-10-19-15-9-8-14-13(7-5-2)11-16(18)20-17(14)12(15)3/h8-9,11H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKNXVWNWHOGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C2=C(C=C1)C(=CC(=O)O2)CCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-butoxy-8-methyl-4-propyl-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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